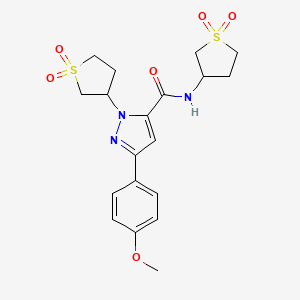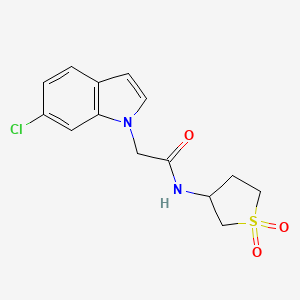![molecular formula C19H10Cl3NO3S B14953737 (2E)-2-[(4-chlorophenyl)sulfonyl]-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enenitrile](/img/structure/B14953737.png)
(2E)-2-[(4-chlorophenyl)sulfonyl]-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-(4-CHLOROBENZENESULFONYL)-3-[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]PROP-2-ENENITRILE is a complex organic compound characterized by the presence of chlorobenzene, sulfonyl, dichlorophenyl, and furan groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(4-CHLOROBENZENESULFONYL)-3-[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]PROP-2-ENENITRILE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Nitrile Formation:
Sulfonylation: The sulfonyl group is introduced using sulfonyl chlorides under basic conditions.
Chlorination: Chlorine atoms are incorporated through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(4-CHLOROBENZENESULFONYL)-3-[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]PROP-2-ENENITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings, introducing new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound’s interactions with biomolecules are studied to understand its potential as a therapeutic agent or biochemical probe.
Medicine
Potential applications in medicine include the development of new drugs targeting specific pathways or diseases. The compound’s ability to interact with various molecular targets makes it a candidate for drug discovery.
Industry
In the industrial sector, the compound is used in the synthesis of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism by which (2E)-2-(4-CHLOROBENZENESULFONYL)-3-[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]PROP-2-ENENITRILE exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biochemical pathways, leading to desired therapeutic or chemical outcomes.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in dye and herbicide production.
Organochlorine Compounds: A broad class of compounds containing chlorine, used in various applications.
Uniqueness
The uniqueness of (2E)-2-(4-CHLOROBENZENESULFONYL)-3-[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]PROP-2-ENENITRILE lies in its combination of functional groups, which imparts distinct chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C19H10Cl3NO3S |
|---|---|
Molecular Weight |
438.7 g/mol |
IUPAC Name |
(E)-2-(4-chlorophenyl)sulfonyl-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enenitrile |
InChI |
InChI=1S/C19H10Cl3NO3S/c20-12-1-5-15(6-2-12)27(24,25)16(11-23)10-14-4-8-19(26-14)17-9-13(21)3-7-18(17)22/h1-10H/b16-10+ |
InChI Key |
NHCYNANXEVQWGX-MHWRWJLKSA-N |
Isomeric SMILES |
C1=CC(=CC=C1S(=O)(=O)/C(=C/C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)/C#N)Cl |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C(=CC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl][4-(3-methoxyphenyl)piperazino]methanone](/img/structure/B14953671.png)
![7-Chloro-2-[2-(4-methoxyphenyl)ethyl]-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14953672.png)
![N-cyclopentyl-7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B14953673.png)
![(3Z)-3-[4-Oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B14953690.png)
![7-Fluoro-2-(4-methylpyridin-2-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14953693.png)
![(2E)-2-(5-bromo-2-methoxybenzylidene)-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B14953702.png)
![4-{[4-(benzyloxy)phenyl]carbonyl}-1-[2-(diethylamino)ethyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14953718.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14953722.png)
![(5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14953730.png)

![1-{N-cyclohexyl-N-[(4-ethoxyphenyl)sulfonyl]glycyl}piperidine-4-carboxamide](/img/structure/B14953742.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,3-dimethyl-6-quinoxalinecarboxamide](/img/structure/B14953754.png)
